3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a chemical compound that features a phenol group linked to a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest due to its unique structural properties, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-10-4-7(12(14,15)16)6-17-11(10)19-9-3-1-2-8(18)5-9/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVBXCOPBPDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382395 | |
| Record name | 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95711-07-2 | |
| Record name | 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and phenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The phenol is deprotonated by the base, forming a phenoxide ion, which then undergoes a nucleophilic aromatic substitution with 3-chloro-5-(trifluoromethyl)pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenol
- CAS Number : 95711-07-2
- Molecular Formula : C12H7ClF3NO2
- Molecular Weight : 288.64 g/mol
- Melting Point : 100 - 102 °C
The compound's structure features a phenolic group attached to a pyridine ring, which is further substituted with a trifluoromethyl group. This configuration contributes to its biological activity and potential utility in various applications.
Medicinal Chemistry
Research indicates that derivatives of pyridine compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine derivatives in targeting cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .
Agrochemical Applications
Pyridine derivatives are also explored for their efficacy as herbicides and pesticides. The unique trifluoromethyl group enhances the compound's lipophilicity, improving its absorption and effectiveness in plant systems.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists showed that compounds similar to 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol exhibited herbicidal properties against key agricultural weeds. These findings suggest that such compounds could be developed into effective agrochemicals .
Materials Science
In materials science, this compound has been investigated for its potential use in the synthesis of advanced materials, including polymers and coatings.
Synthesis of Functional Polymers
A recent study explored the incorporation of this pyridine derivative into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials showed improved performance characteristics suitable for industrial applications .
Analytical Chemistry
The compound is also utilized as a standard reference material in analytical chemistry for method development and validation.
Quantitative Analysis
Its unique spectral properties allow for precise quantification using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. This application is crucial for ensuring quality control in pharmaceutical formulations .
Mechanism of Action
The mechanism by which 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and phenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenol group, making it less versatile in forming hydrogen bonds.
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline: Contains an aniline group instead of a phenol, which may alter its biological activity.
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is unique due to the presence of both a phenol and a trifluoromethyl group, which confer distinct chemical and biological properties
This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.
Biological Activity
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, also known by its CAS number 95711-07-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C12H7ClF3NO2
- Molecular Weight : 295.64 g/mol
- Melting Point : 100 - 102 °C
The compound exhibits various biological activities attributed to its structural features, particularly the trifluoromethyl and chloro groups. These modifications enhance its lipophilicity and potentially influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The involvement of the pyridine moiety in modulating inflammatory pathways has been noted in related compounds.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of related pyridine derivatives. For example, compounds with a pyridine ring have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism involving this compound remains to be fully elucidated but may involve modulation of signaling pathways critical for cancer cell survival.
Case Studies
-
Study on Antimicrobial Activity :
A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their antimicrobial activity. The results indicated that the presence of a trifluoromethyl group significantly enhanced the activity against Gram-positive bacteria . -
Anti-inflammatory Research :
In a study examining the anti-inflammatory properties of various phenolic compounds, this compound was shown to reduce levels of TNF-alpha in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases . -
Anticancer Activity :
Research conducted on pyridine derivatives demonstrated that they could inhibit cell growth in several cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
